molecular formula C4H7N3S B2727377 N,5-dimethyl-1,3,4-thiadiazol-2-amine CAS No. 38917-35-0

N,5-dimethyl-1,3,4-thiadiazol-2-amine

Cat. No.: B2727377
CAS No.: 38917-35-0
M. Wt: 129.18
InChI Key: VJRHHVGPZXCQSS-UHFFFAOYSA-N
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Description

“N,5-dimethyl-1,3,4-thiadiazol-2-amine” is a chemical compound with the CAS Number: 38917-35-0 . It has a molecular weight of 129.19 and its IUPAC name is N-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)amine . The physical form of this compound is a powder .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been a subject of research . For instance, a series of 1,3,4-thiadiazole derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C4H7N3S/c1-3-6-7-4(5-2)8-3/h1-2H3,(H,5,7) . This provides a standardized way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and can lead to a variety of products . For example, the reaction of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide afforded 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a melting point of 112-114 degrees Celsius .

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

A study involving Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, including compounds related to N,5-dimethyl-1,3,4-thiadiazol-2-amine, highlighted their significant biological activities. Notably, some compounds demonstrated high DNA protective abilities against oxidative damage and showed strong antimicrobial activity against specific strains such as S. epidermidis. Moreover, certain compounds exhibited cytotoxic effects on cancer cell lines, suggesting potential utility in chemotherapy strategies with minimized cytotoxicity against cancer cells. The molecular docking studies helped understand the mechanism behind their anti-cancer and anti-bacterial properties, proposing these compounds as promising candidates for further pharmaceutical development (Gür et al., 2020).

Antimicrobial Activity of Thiadiazole Derivatives

The antimicrobial properties of derivatives possessing a 2-amino-1,3,4-thiadiazole moiety, closely related to this compound, have been extensively reviewed. These derivatives play a significant role in medicinal chemistry due to their broad spectrum of pharmacological activities. The review highlighted that many 2-amino-1,3,4-thiadiazole derivatives show higher antimicrobial activity compared to standard drugs, positioning the 2-amino-1,3,4-thiadiazole moiety as a valuable scaffold for the development of pharmacologically active derivatives (Serban et al., 2018).

Synthesis and Biological Evaluation

Another research focused on synthesizing and evaluating the biological activity of new heterocycles containing the 1,3,4-thiadiazole moiety. These studies showed promising antimicrobial activities against various microorganisms, indicating the potential of thiadiazole-enaminones and their derivatives in developing new antimicrobial agents (Farghaly et al., 2011).

Application in Security Ink

Exploring the unique properties of derivatives related to this compound, a novel V-shaped molecule demonstrated potential for use as a security ink. This application is based on its multi-stimuli responsive behavior, including morphology-dependent fluorochromism that can be triggered by mechanical force or changes in pH. Such properties make it suitable for developing advanced materials with security applications (Lu & Xia, 2016).

Safety and Hazards

The safety information available indicates that “N,5-dimethyl-1,3,4-thiadiazol-2-amine” is potentially hazardous. It has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

The future directions for the research and development of “N,5-dimethyl-1,3,4-thiadiazol-2-amine” and its derivatives could involve further exploration of their biological activities . For instance, the inhibition of the IL-6/JAK/STAT3 pathway suggests potential applications in cancer treatment .

Properties

IUPAC Name

N,5-dimethyl-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S/c1-3-6-7-4(5-2)8-3/h1-2H3,(H,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRHHVGPZXCQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38917-35-0
Record name N,5-dimethyl-1,3,4-thiadiazol-2-amine
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